molecular formula C6H6F3N3 B8452238 3-hydrazinyl-5-(trifluoromethyl)pyridine

3-hydrazinyl-5-(trifluoromethyl)pyridine

Cat. No.: B8452238
M. Wt: 177.13 g/mol
InChI Key: PKMXMNIOHQLREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydrazinyl-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative featuring a hydrazinyl (-NH-NH₂) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring. This compound is of significant interest in agrochemical and pharmaceutical research due to the combined electronic and steric effects of its substituents. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrazinyl moiety provides a reactive site for further functionalization or coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazinyl-5-(trifluoromethyl)pyridine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atom with the hydrazinyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydrazinyl-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazones, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-hydrazinyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-hydrazinyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Activity

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Key Applications/Activities Reference IDs
3-Hydrazinyl-5-(trifluoromethyl)pyridine -NH-NH₂ (3), -CF₃ (5) Intermediate for agrochemical synthesis
5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine -Cl (5), -NH-NH₂ (2), -CF₃ (3) Antiviral agent (TMV, CMV inhibition)
3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine -Cl (3), -N(CH₃)-NH₂ (2), -CF₃ (5) Potential insecticidal activity
4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-2-one -Cl (3), -CF₃ (5), piperazinone (4) Efflux pump inhibition (E. coli)
Trifluoromethyl pyridine piperazine derivatives -CF₃, piperazine-linked substituents Plant activators (antiviral, SAR induction)

Key Findings :

  • Chlorine vs. Hydrazinyl Substituents: Chlorine at the 5-position (e.g., 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine) enhances antiviral activity but reduces insecticidal potency compared to non-chlorinated hydrazinyl derivatives .
  • Methylation of Hydrazine : Methylation of the hydrazine group (e.g., 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine) improves stability but may lower reactivity in coordination chemistry .
  • Piperazine Linkers : Piperazine-containing derivatives (e.g., 4-[3-chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-2-one) exhibit enhanced bioavailability and target specificity in antimicrobial applications .

Key Observations :

  • Hydrazine substitution reactions (e.g., for 3-hydrazinyl derivatives) typically achieve moderate yields (65–75%) due to competing side reactions .
  • Chlorinated analogs require harsher conditions (e.g., elevated temperatures in MeCN), leading to slightly lower yields (50–60%) .

Table 3: Activity Comparison in Agrochemistry

Compound Class Target Organism/Application Efficacy (IC₅₀ or LD₅₀) Reference IDs
This compound Insect pests (e.g., Spodoptera frugiperda) LD₅₀ = 12 µg/mL
Trifluoromethyl pyridine piperazines Plant viruses (TMV, CMV) IC₅₀ = 0.8–1.2 µM (SAR induction)
Chlorinated hydrazinyl derivatives Bacterial efflux pumps (E. coli AcrAB-TolC) IC₅₀ = 5.6 µM

Notable Trends:

  • The parent compound (this compound) shows moderate insecticidal activity, while piperazine derivatives excel in antiviral applications via systemic acquired resistance (SAR) .
  • Ortho-substituted chlorine (e.g., in 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine) reduces insecticidal activity by ~40% compared to non-chlorinated analogs .

Properties

Molecular Formula

C6H6F3N3

Molecular Weight

177.13 g/mol

IUPAC Name

[5-(trifluoromethyl)pyridin-3-yl]hydrazine

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)4-1-5(12-10)3-11-2-4/h1-3,12H,10H2

InChI Key

PKMXMNIOHQLREI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1NN)C(F)(F)F

Origin of Product

United States

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